molecular formula C20H27Cl4NO3 B13786674 Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- CAS No. 67905-38-8

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-

Cat. No.: B13786674
CAS No.: 67905-38-8
M. Wt: 471.2 g/mol
InChI Key: DOVOIHLVRGFQDQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- is a chlorinated derivative of benzoic acid. This compound is characterized by the presence of four chlorine atoms and a dihexylamino carbonyl group attached to the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the selective chlorination of the benzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are commonly used to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorobenzoic acid, while reduction can produce tetrachlorobenzyl alcohol .

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound’s chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The dihexylamino carbonyl group enhances its binding affinity and specificity .

Properties

CAS No.

67905-38-8

Molecular Formula

C20H27Cl4NO3

Molecular Weight

471.2 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(dihexylcarbamoyl)benzoic acid

InChI

InChI=1S/C20H27Cl4NO3/c1-3-5-7-9-11-25(12-10-8-6-4-2)19(26)13-14(20(27)28)16(22)18(24)17(23)15(13)21/h3-12H2,1-2H3,(H,27,28)

InChI Key

DOVOIHLVRGFQDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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